molecular formula C14H20O3S B296009 4-[(Hexylsulfonyl)methyl]benzaldehyde

4-[(Hexylsulfonyl)methyl]benzaldehyde

Cat. No.: B296009
M. Wt: 268.37 g/mol
InChI Key: ZRUMXQSQDFEWCI-UHFFFAOYSA-N
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Description

4-[(Hexylsulfonyl)methyl]benzaldehyde is a benzaldehyde derivative featuring a hexylsulfonylmethyl (-CH₂SO₂C₆H₁₃) substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

4-(hexylsulfonylmethyl)benzaldehyde

InChI

InChI=1S/C14H20O3S/c1-2-3-4-5-10-18(16,17)12-14-8-6-13(11-15)7-9-14/h6-9,11H,2-5,10,12H2,1H3

InChI Key

ZRUMXQSQDFEWCI-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)CC1=CC=C(C=C1)C=O

Canonical SMILES

CCCCCCS(=O)(=O)CC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional attributes of 4-[(Hexylsulfonyl)methyl]benzaldehyde and related compounds:

Compound Name Molecular Formula Substituent Key Properties/Features Applications/Research Findings References
This compound C₁₄H₂₀O₃S -CH₂SO₂C₆H₁₃ (para) High lipophilicity; bulky sulfonyl group may hinder crystallization Potential intermediate for surfactants or bioactive molecules N/A (inferred)
4-(Methylsulfonyl)benzaldehyde C₈H₈O₃S -SO₂CH₃ (para) Forms 3D hydrogen-bonded arrays (C—H⋯O); normal bond lengths Crystal engineering; materials science
4-Hydroxybenzaldehyde C₇H₆O₂ -OH (para) Hydrogen-bonding capability; studied via DFT/B3LYP methods Antimicrobial agents; precursor for anticancer and antifungal drugs
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O -CF₃ (para) Electron-withdrawing; enhances metabolic stability Intermediate in pharmaceuticals and agrochemicals
4-Methylbenzaldehyde C₈H₈O -CH₃ (para) Undergoes electrophilic substitution; modifies coal pitch Carbon material precursor (e.g., graphite composites)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde C₁₄H₁₀N₂OS -S-benzimidazole (para) Reactive aldehyde for Schiff base synthesis Precursor for hydrazine-carbothioamide derivatives with biological activity
4-(Bromomethyl)benzaldehyde C₈H₇BrO -CH₂Br (para) Limited toxicological data; reactive bromine site Organic synthesis intermediate (e.g., cross-coupling reactions)

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